molecular formula C19H23NO3 B5224420 4-(2-methoxyphenyl)-1,7,7-trimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(2-methoxyphenyl)-1,7,7-trimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B5224420
M. Wt: 313.4 g/mol
InChI Key: DMZLGGXKBAEQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyphenyl)-1,7,7-trimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is commonly known as mitragynine pseudoindoxyl and is derived from the leaves of Mitragyna speciosa, a tropical evergreen tree found in Southeast Asia. Mitragynine pseudoindoxyl is a promising compound that has been found to possess various pharmacological properties.

Mechanism of Action

The mechanism of action of mitragynine pseudoindoxyl is not fully understood. However, it is believed to interact with the mu-opioid receptor in the brain, which is responsible for mediating pain relief and other effects associated with opioids. Mitragynine pseudoindoxyl has been found to have a higher affinity for the mu-opioid receptor than other opioid agonists, such as morphine.
Biochemical and physiological effects:
Mitragynine pseudoindoxyl has been found to have various biochemical and physiological effects. It has been shown to possess potent analgesic properties, which make it a potential alternative to traditional opioid medications. Additionally, it has been found to have anti-inflammatory effects, which may make it useful in the treatment of various inflammatory conditions. Mitragynine pseudoindoxyl has also been found to possess anti-cancer properties, making it a potential treatment for various types of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using mitragynine pseudoindoxyl in lab experiments include its potent pharmacological properties, which make it a useful tool for studying the mu-opioid receptor and its interactions with other compounds. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research purposes.
The limitations of using mitragynine pseudoindoxyl in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action. Additionally, the compound is not approved for human use, which limits its potential applications in clinical research.

Future Directions

Future research on mitragynine pseudoindoxyl should focus on further understanding its mechanism of action and potential therapeutic applications. Studies should also be conducted to determine the safety and efficacy of the compound in humans. Additionally, research should be conducted to explore the potential use of mitragynine pseudoindoxyl in the treatment of various diseases and conditions, including cancer, opioid addiction, and inflammatory disorders.

Synthesis Methods

The synthesis of mitragynine pseudoindoxyl involves the oxidation of mitragynine, the primary alkaloid found in Mitragyna speciosa. The process involves the use of a strong oxidizing agent, such as potassium permanganate, to convert mitragynine into mitragynine pseudoindoxyl. The resulting compound is then purified through various methods, including column chromatography, to obtain a pure form of mitragynine pseudoindoxyl.

Scientific Research Applications

Mitragynine pseudoindoxyl has been extensively studied for its potential therapeutic applications. Research has shown that this compound possesses various pharmacological properties, including analgesic, anti-inflammatory, and anti-cancer effects. It has also been found to have potential applications in the treatment of opioid addiction and withdrawal symptoms.

properties

IUPAC Name

4-(2-methoxyphenyl)-1,7,7-trimethyl-3,4,6,8-tetrahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-19(2)10-14-18(15(21)11-19)13(9-17(22)20(14)3)12-7-5-6-8-16(12)23-4/h5-8,13H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZLGGXKBAEQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C)C3=CC=CC=C3OC)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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